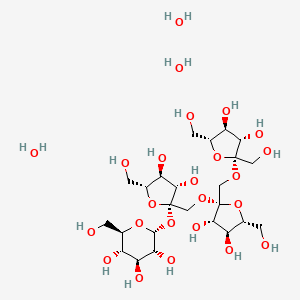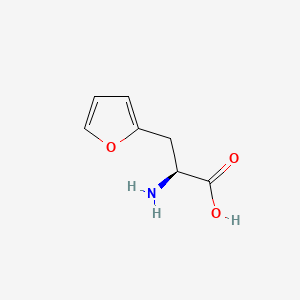
Nystose trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nystose trihydrate can be enzymatically synthesized from sucrose using fructosyltransferase enzymes . The reaction involves the transfer of fructosyl units to sucrose, forming a series of fructooligosaccharides, including Nistose . The reaction conditions typically include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C .
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus niger, are employed to produce fructosyltransferase enzymes, which catalyze the formation of Nistose from sucrose . The fermentation process is optimized for maximum yield by controlling parameters such as pH, temperature, and nutrient availability .
化学反応の分析
Types of Reactions
Nystose trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Nistose can be hydrolyzed using acidic or enzymatic conditions to yield fructose and glucose.
Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Glycosylation: Nistose can participate in glycosylation reactions to form glycosides under the influence of glycosyltransferase enzymes.
Major Products Formed
Hydrolysis: Fructose and glucose.
Oxidation: Various oxidized derivatives of fructose and glucose.
Glycosylation: Glycosides with different aglycones.
科学的研究の応用
Nystose trihydrate has a wide range of scientific research applications:
作用機序
Nystose trihydrate exerts its effects primarily through its prebiotic properties. It is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon . This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and modulation of the immune system . The molecular targets include gut microbiota, which metabolize Nistose to produce beneficial metabolites .
類似化合物との比較
Similar Compounds
1-Kestose: A trisaccharide with similar prebiotic properties.
Raffinose: A trisaccharide that also promotes the growth of beneficial gut bacteria.
Sucrose: The starting material for the synthesis of Nistose.
Uniqueness
Nystose trihydrate is unique due to its specific structure, which includes three fructose units linked to a glucose moiety . This structure provides distinct prebiotic effects compared to other fructooligosaccharides .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Nystose trihydrate?
A1: this compound is a tetrasaccharide with the molecular formula C24H42O21·3H2O []. It consists of a glucose unit linked to three fructose units. Its crystal structure has been determined through X-ray diffraction [].
Q2: How does this compound affect water activity in food applications?
A2: Dehydrated this compound exhibits the ability to absorb moisture and maintain a low water activity (Aw) during rehydration []. This characteristic makes it useful in food applications, as demonstrated by its ability to reduce the Aw of sucrose powder when added, thus enhancing the survival rate of freeze-dried bacteria in the mixture [].
Q3: Are there any known applications of this compound in drug delivery systems?
A4: The provided research doesn't specifically explore the applications of this compound in drug delivery systems [, , ]. Further research is needed to determine its potential in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/new.no-structure.jpg)




![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




